![molecular formula C23H21N5O2S3 B11178561 N-(pyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11178561.png)
N-(pyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide
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Overview
Description
N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring, a dithioloquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps The process begins with the preparation of the pyrimidine and dithioloquinoline intermediates, followed by their coupling through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, and reaction times varying from a few hours to overnight.
Major Products
Scientific Research Applications
N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and affecting various biochemical pathways. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating with metal ions and in various inorganic syntheses.
Uniqueness
N-(PYRIMIDIN-2-YL)-4-{[(1Z)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZENE-1-SULFONAMIDE stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and a wide range of applications. Its unique combination of a pyrimidine ring, dithioloquinoline moiety, and sulfonamide group provides distinct properties not found in simpler compounds.
Properties
Molecular Formula |
C23H21N5O2S3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-4-[(4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C23H21N5O2S3/c1-14-5-10-17-18(13-14)27-23(2,3)20-19(17)21(32-31-20)26-15-6-8-16(9-7-15)33(29,30)28-22-24-11-4-12-25-22/h4-13,27H,1-3H3,(H,24,25,28) |
InChI Key |
QZJOPTKIWBQOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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